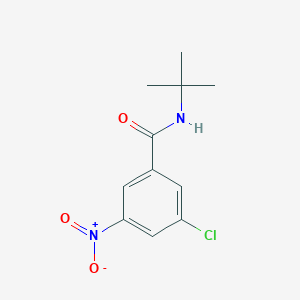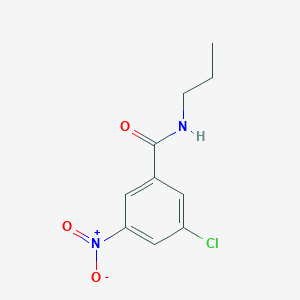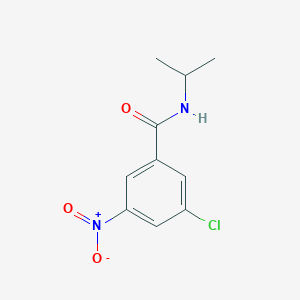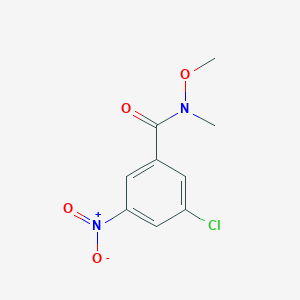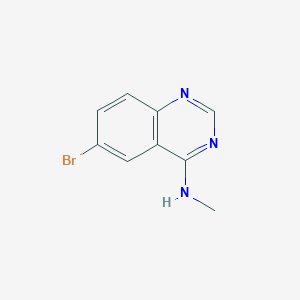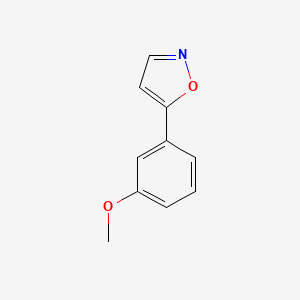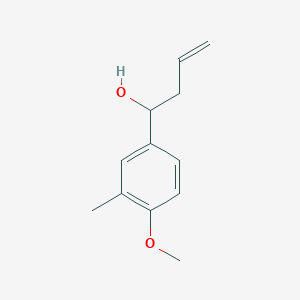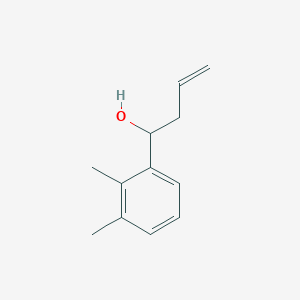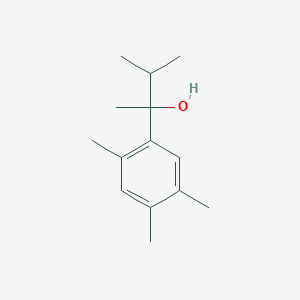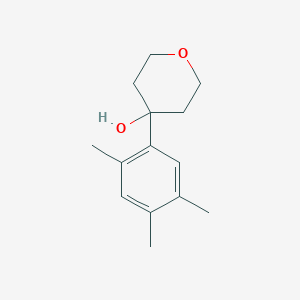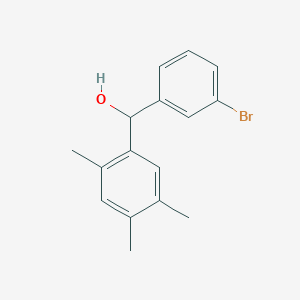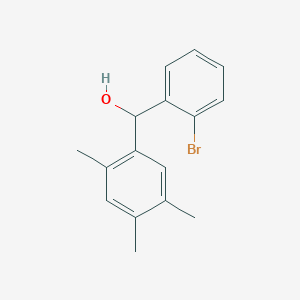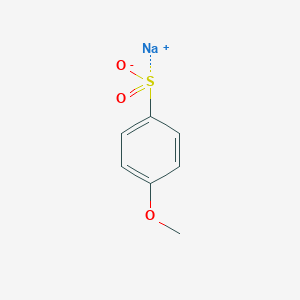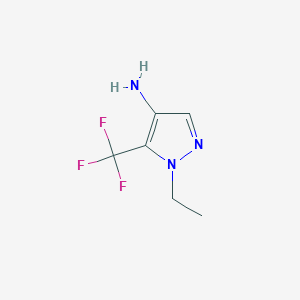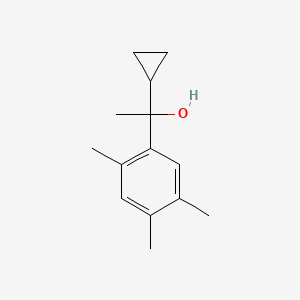
1-Cyclopropyl-1-(2,4,5-trimethylphenyl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclopropyl-1-(2,4,5-trimethylphenyl)ethan-1-ol is an organic compound with the molecular formula C14H20O It is characterized by the presence of a cyclopropyl group attached to a phenyl ring substituted with three methyl groups at the 2, 4, and 5 positions
Métodos De Preparación
The synthesis of 1-Cyclopropyl-1-(2,4,5-trimethylphenyl)ethan-1-ol typically involves the following steps:
Friedel-Crafts Alkylation: The phenyl ring is alkylated using a Friedel-Crafts reaction, where an alkyl halide reacts with the aromatic ring in the presence of a Lewis acid catalyst.
Reduction: The final step involves the reduction of the intermediate compound to yield the desired alcohol.
Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, often employing advanced catalytic systems and reaction conditions.
Análisis De Reacciones Químicas
1-Cyclopropyl-1-(2,4,5-trimethylphenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons, depending on the reagents used.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents and conditions for these reactions include strong acids or bases, oxidizing agents, and specific catalysts tailored to the desired transformation.
Aplicaciones Científicas De Investigación
1-Cyclopropyl-1-(2,4,5-trimethylphenyl)ethan-1-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structural features make it a candidate for studying biological interactions and mechanisms.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which 1-Cyclopropyl-1-(2,4,5-trimethylphenyl)ethan-1-ol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The cyclopropyl group and substituted phenyl ring contribute to the compound’s binding affinity and specificity, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar compounds include:
1-Cyclopropyl-1-phenylethanol: Lacks the methyl substitutions on the phenyl ring, resulting in different chemical and biological properties.
1-Cyclopropyl-1-(3,4,5-trimethylphenyl)ethan-1-ol: Substitutions at different positions on the phenyl ring, affecting reactivity and applications.
1-Cyclopropyl-1-(2,4-dimethylphenyl)ethan-1-ol: Fewer methyl groups, leading to variations in physical and chemical characteristics.
Propiedades
IUPAC Name |
1-cyclopropyl-1-(2,4,5-trimethylphenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O/c1-9-7-11(3)13(8-10(9)2)14(4,15)12-5-6-12/h7-8,12,15H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDJTWHMKXIAUPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)C(C)(C2CC2)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
